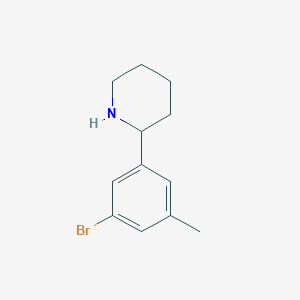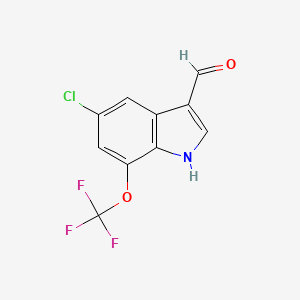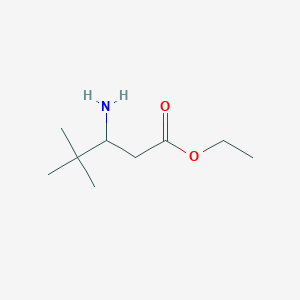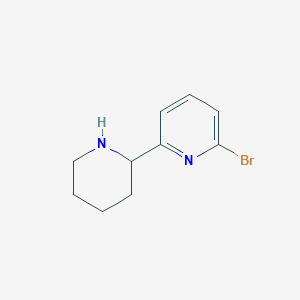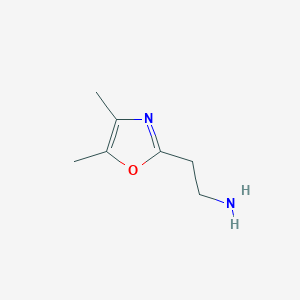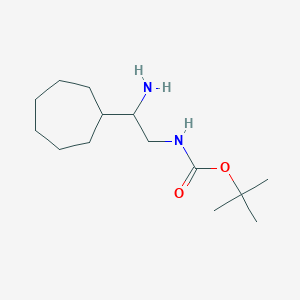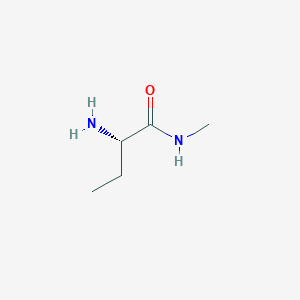![molecular formula C12H11N3O3 B13544240 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a methoxypyridine moiety and a pyridine carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-methoxypyridin-3-amine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of 2-[(6-Hydroxypyridin-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: Formation of 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-methoxypyridine
- 2-Amino-3-methoxypyridine
- 2-[(6-Methoxypyridin-3-yl)amino]benzoic acid
Comparison: 2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its combination of a methoxypyridine moiety and a pyridine carboxylic acid group. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the carboxylic acid group enhances its solubility in aqueous environments, making it more suitable for biological applications.
Eigenschaften
Molekularformel |
C12H11N3O3 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-5-4-8(7-14-10)15-11-9(12(16)17)3-2-6-13-11/h2-7H,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
IUEDCRKOUXKHCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


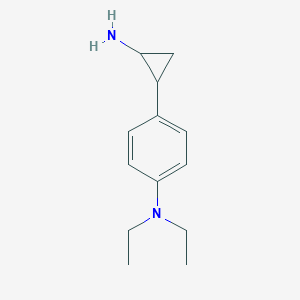

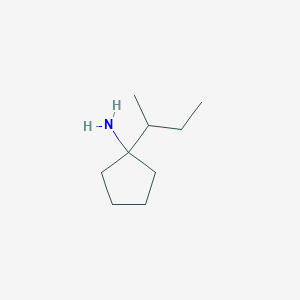
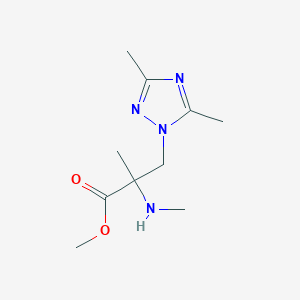
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
